3,5-Diphenyl-1-(1-naphthyl)formazan
Overview
Description
“3,5-Diphenyl-1-(1-naphthyl)formazan” is a chemical compound with the molecular formula C23H18N4 . It is a solid at 20 degrees Celsius . It is also known by the synonyms Tetrazolium Violet Formazan and Violet Tetrazolium Formazan .
Molecular Structure Analysis
The molecular structure of “3,5-Diphenyl-1-(1-naphthyl)formazan” contains a total of 48 bonds. There are 30 non-H bonds, 25 multiple bonds, 5 rotatable bonds, 2 double bonds, 23 aromatic bonds, 4 six-membered rings, 1 ten-membered ring, and 1 N azo-derivative .Physical And Chemical Properties Analysis
“3,5-Diphenyl-1-(1-naphthyl)formazan” has a molecular weight of 350.43 . It appears as an orange to amber to dark red powder or crystal . .Scientific Research Applications
Gamma Irradiation Dosimetry
The dosimetry characteristics of tetrazolium violet solutions, including 2,5-diphenyl-3-(1-naphthyl)-2H-tetrazolium chloride, have been examined for gamma irradiation. These solutions are useful for food irradiation and medical sterilization dosimetry at gamma irradiation facilities (Emi-Reynolds, Kovács, & Fletcher, 2007).
Spectroscopic and Structural Characterization
Formazanyl copper complexes, including 1-(o-Substituted phenyl)-3,5-diphenyl-5-formazans, have been studied for their spectroscopic and structural properties. These studies contribute to a deeper understanding of the complexation behaviors and electronic properties of formazans (Kawamura, Yamauchi, & Ohya-Nishiguchi, 1993).
Laser Desorption Ionization Studies
The behavior of 1-(2-benzothiazolyl)-3,5-diphenyl formazans under laser desorption ionization (LDI) and matrix-assisted laser desorption/ionization (MALDI) has been researched, revealing insights into the photoionization and ion-molecule reactions of these molecules (Nuutinen, Romppanen, Mäkinen, & Vainiotalo, 1999).
Photoelectrochemical Studies
The formation of colored formazans from the reduction of colorless tetrazolium salts on the surfaces of photoexcited TiO2 and ZnO powders has been explored. This process, relevant in the fields of photochemistry and materials science, highlights the photoelectrochemical capabilities of formazans (Kato, Loo, Yokomaku, Butsugan, Sim, & Fujishima, 1995).
Redox Characteristics in Aqueous Media
The redox characteristics of substituted formazans, including 3-cyano-1,5-diphenyl-formazans, have been extensively studied. Such investigations are crucial for understanding the electrochemical properties of these compounds (Abou-Elenien, 1994).
Noble Metal Extraction
Formazans have been used in the solvent extraction of noble metals, demonstrating their significance in the field of hydrometallurgy. The extraction and stripping behavior of various formazans, including 1,5-diphenyl formazans, has been studied (Grote, Hüppe, & Kettrup, 1987).
Safety And Hazards
The safety data sheet for “3,5-Diphenyl-1-(1-naphthyl)formazan” suggests avoiding dust formation and breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment should be used. If skin irritation or rash occurs, medical advice should be sought .
properties
IUPAC Name |
N'-anilino-N-naphthalen-1-yliminobenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4/c1-3-11-19(12-4-1)23(26-24-20-14-5-2-6-15-20)27-25-22-17-9-13-18-10-7-8-16-21(18)22/h1-17,24H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEBHHNKLXVOET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397832 | |
Record name | 3,5-Diphenyl-1-(1-naphthyl)formazan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diphenyl-1-(1-naphthyl)formazan | |
CAS RN |
1719-72-8 | |
Record name | 3,5-Diphenyl-1-(1-naphthyl)formazan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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